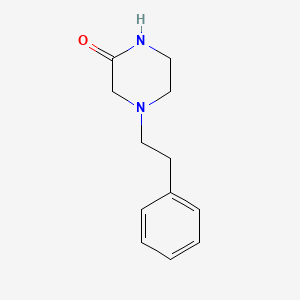

4-Phenethylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMCBPBRQHSZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenethylpiperazin 2 One and Analogous Structures

Classical and Established Synthetic Routes to Piperazin-2-one (B30754) Derivatives

The traditional synthesis of piperazin-2-one derivatives often relies on multi-step procedures that have been well-documented in the chemical literature. These methods typically involve the construction of the heterocyclic ring from acyclic precursors and subsequent functionalization.

Jocic-Type Reactions for Piperazinone Formation

A notable classical approach involves the use of Jocic-type reactions. Modified Jocic reactions have been employed for the regioselective synthesis of 1-substituted piperazinones. rsc.orgsigmaaldrich.com This methodology can utilize enantiomerically-enriched trichloromethyl-containing alcohols, which are transformed with little to no loss of stereochemical integrity. rsc.orgsigmaaldrich.comresearchgate.net For instance, the reaction of an enantiomerically enriched trichloromethyl-substituted alcohol with an unsymmetrical mixed primary-secondary 1,2-diamine can lead to the formation of the desired piperazinone. researchgate.net This approach has proven valuable in the synthesis of key pharmaceutical intermediates. rsc.orgacs.org For example, reacting (R)-Ph(CH2)2CH(OH)CCl3 with H2N(CH2)nCH2NCH2Ph can yield the corresponding 1-substituted piperazinone as the major product with high enantiomeric excess. acs.org

A specific example is the synthesis of 1-benzyl-3-phenethylpiperazin-2-one and 4-benzyl-3-phenethylpiperazin-2-one, which were prepared in a 93:7 ratio from 1,1,1-trichloro-4-phenylbutan-2-ol and N-benzyl-1,2-ethylenediamine. rsc.org

Conventional Synthetic Approaches for Structural Elaboration

Beyond Jocic-type reactions, a variety of conventional methods exist for the synthesis and elaboration of the piperazin-2-one core. These often involve the cyclization of linear precursors. Common strategies include the reductive cyclization of pseudodipeptides and the reaction of ethylenediamine (B42938) with carbonyl-containing substrates. researchgate.net The synthesis of the piperazin-2-one scaffold can also be achieved from amino acid derivatives, though these routes often entail multiple synthetic steps. researchgate.netdicp.ac.cn

For instance, the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from L- or D-serine and ethyl glyoxylate. acs.org Another approach involves the intramolecular reductive amination of compounds like 4-(2-benzyloxycarbonylamino-propionylamino)-3-oxo-butyric acid methyl ester to produce (6-methyl-5-oxo-piperazin-2-ylidene)-acetic acid methyl ester using a Palladium catalyst. rjptonline.org

Furthermore, the construction of diketopiperazine derivatives can be accomplished through the condensation of 2-chloroacetyl chloride with an appropriate amine, followed by the cyclization of two molecules of the resulting chloroacetamide in the presence of a strong base. rjptonline.org

Advanced and Efficient Synthetic Strategies

In recent years, a focus on efficiency and atom economy has driven the development of advanced synthetic methodologies for constructing the piperazin-2-one ring system. These strategies often involve cascade reactions and the use of modern techniques to accelerate reaction times and improve yields.

Cascade Double Nucleophilic Substitution for Piperazinone Ring Systems

A highly efficient, one-pot method for the synthesis of piperazin-2-one derivatives involves a cascade double nucleophilic substitution. thieme-connect.comthieme-connect.com This metal-promoted transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to generate substituted piperazinones in good yields. thieme-connect.comthieme-connect.com This process is noteworthy for the formation of three new bonds in a single operation. thieme-connect.com The synthetic route introduces two points of diversity, stemming from the amine and the aryl iodide components, making it well-suited for the combinatorial synthesis of piperazinone libraries. thieme-connect.com

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate. thieme-connect.com The scope of the reaction is broad, accommodating various aryl iodides with both electron-donating and electron-withdrawing groups, as well as a range of primary amines. thieme-connect.com

Table 1: Examples of Piperazinones Synthesized via Cascade Double Nucleophilic Substitution thieme-connect.com

| Product | Amine | Aryl Iodide | Yield (%) |

| 3a | Benzylamine | 4-Iodotoluene | 56 |

| 3d | Benzylamine | 1-Iodo-3,5-dimethoxybenzene | 84 |

| 3g | Hexylamine | 2-Iodonaphthalene | 65 |

| 3i | Phenethylamine (B48288) | 2-Iodonaphthalene | 82 |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of piperazin-2-ones is no exception. This technique has been successfully applied to the synthesis of various piperazinone derivatives, including diketopiperazines and benzopiperazinones, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. thieme-connect.comnih.govresearchgate.net

For example, the aqueous in situ one-pot N-Boc-deprotection-cyclization of Nα-Boc-dipeptidyl esters under microwave irradiation affords 2,5-diketopiperazines in excellent yields. nih.gov This method is considered rapid, safe, and environmentally friendly. nih.gov Microwave irradiation has also been used in the synthesis of hybrid molecules derived from norfloxacin (B1679917) containing a piperazine (B1678402) moiety and in the preparation of benzyl (B1604629) piperazine derivatives with pyrimidine (B1678525) and isoindolinedione components. nih.gov

In the context of solid-phase synthesis, microwave irradiation has been shown to accelerate the condensation of primary amines with polymer-supported o-fluoronitrobenzene and the subsequent reduction of the nitro group in the synthesis of benzopiperazinones. thieme-connect.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Piperazinone Synthesis thieme-connect.com

| Reaction Step | Microwave Conditions | Conventional Heating Conditions |

| Amine Condensation | Chloroform, few minutes | Not specified |

| Nitro Group Reduction | 6 minutes | Not specified |

| Cyclization | Methylene (B1212753) chloride, 6 minutes (product obtained) | Refluxing methylene chloride, 6 minutes (only uncyclized starting material) |

Regioselective Functionalization and Derivatization Approaches

The ability to selectively functionalize the piperazin-2-one scaffold is crucial for creating diverse libraries of compounds for various applications. Research has focused on developing methods for the regioselective introduction of substituents at different positions of the piperazinone ring.

One approach involves the synthesis and regioselective functionalization of piperazin-2-ones based on Phe-Gly pseudodipeptides. acs.orgcsic.es After the formation of the piperazin-2-one core, stepwise regiocontrolled alkylation or acylation can be performed. For example, alkylation at the N⁴ position can be achieved using a suitable alkyl halide, while acylation at the N¹ position can be carried out with an acyl chloride. This modular diversification is critical for generating focused chemical libraries.

More advanced methods include transition metal-catalyzed C-H bond functionalization. A ruthenium-catalyzed regioselective β-C(sp³)-H bond functionalization on the piperazine core using aldehydes as alkylating agents has been developed. researchgate.net This transformation proceeds through the in situ formation of an enamine, followed by nucleophilic addition to the aldehyde and subsequent hydrogenation to yield the alkylated piperazine. researchgate.net

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an enantioselective route to chiral 3-substituted piperazin-2-ones. dicp.ac.cn This method allows for the creation of chiral piperazin-2-ones with high enantiomeric excess.

N-Alkylation Procedures for Piperazine Scaffold Modification

The N-alkylation of the piperazine scaffold is a fundamental and widely utilized transformation in organic synthesis for creating diversity in molecular structures. rsc.org The piperazin-2-one core contains two nitrogen atoms, but the amide nitrogen is significantly less nucleophilic than the amine nitrogen (at the 4-position). Consequently, alkylation typically occurs selectively at the N4 position. The primary methods for achieving N-alkylation of the piperazine-2-one scaffold include direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides:

This is a classical and straightforward method for forming C-N bonds. amazonaws.com The reaction involves the nucleophilic substitution of a halide from an alkyl halide by the secondary amine of the piperazin-2-one ring. The process is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. amazonaws.com Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). amazonaws.comthieme-connect.com The choice of solvent and temperature can influence the reaction rate and yield. Acetonitrile is a commonly used solvent for this type of transformation. amazonaws.comresearchgate.net

The reactivity of the alkyl halide plays a crucial role, with the order of reactivity being I > Br > Cl. Activated halides, such as benzyl and allyl halides, react more readily. amazonaws.com For instance, the synthesis of various N-alkylpiperazines has been successfully achieved by reacting N-acetylpiperazine with different alkyl halides, followed by hydrolysis. researchgate.net Although this example involves a protected piperazine, the underlying principle of N-alkylation is directly applicable to the piperazin-2-one system.

Reductive Amination:

Reductive amination is another powerful and versatile method for N-alkylation, providing an alternative to direct alkylation. mdpi.commasterorganicchemistry.com This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the piperazin-2-one with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated amine. masterorganicchemistry.comd-nb.info

A key advantage of reductive amination is the use of readily available and diverse aldehydes and ketones. d-nb.info The reaction is typically performed using specific reducing agents that are mild enough not to reduce the starting carbonyl compound but are effective at reducing the intermediate imine/iminium ion. masterorganicchemistry.com Commonly employed reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The use of catalysts, such as those based on iron or nickel, can also facilitate this transformation, often under mild conditions. d-nb.infobohrium.com

Table 1: Comparison of General N-Alkylation Methods

| Method | Reactants | Typical Reagents/Catalysts | Key Features |

|---|---|---|---|

| Direct N-Alkylation | Piperazin-2-one, Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Cs₂CO₃) | Straightforward, widely used, reactivity depends on the halide (I > Br > Cl). amazonaws.com |

| Reductive Amination | Piperazin-2-one, Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High versatility from diverse carbonyl compounds, avoids over-alkylation. mdpi.commasterorganicchemistry.com |

Strategic Introduction of Phenethyl and Other Arylalkyl Chains

The introduction of a phenethyl group onto the N4 position of the piperazin-2-one ring to form the target compound, 4-phenethylpiperazin-2-one, can be achieved using the general methods described above.

Alkylation with Phenethyl Halides:

The most direct route is the N-alkylation of piperazin-2-one with a phenethyl halide, such as 2-phenethyl bromide or 2-phenethyl chloride. This reaction follows the standard nucleophilic substitution mechanism. For example, a patented method describes the synthesis of N-ß-phenethylpiperazine by reacting piperazine hexahydrate with β-phenethyl bromide in ethanol, achieving a 56% yield. google.com A similar strategy involves the alkylation of piperazines with substituted nitrophenethyl bromides, followed by reduction of the nitro group. nih.gov These examples with the parent piperazine ring are directly analogous to the synthesis of this compound. The reaction of piperidin-4-ones with arylethyl halides or tosylates to create N-phenethyl derivatives is also a well-established procedure in the synthesis of complex molecules. nih.gov

A one-pot, three-component reaction has been developed for synthesizing N-alkyl-N'-aryl piperazines, where an alkyl halide is one of the key components, further demonstrating the utility of this approach. rsc.org

Reductive Amination with Phenylacetaldehyde:

An alternative and highly effective strategy is the reductive amination of piperazin-2-one with phenylacetaldehyde. In this process, the amine nitrogen of the piperazinone reacts with the aldehyde to form an enamine or iminium ion intermediate, which is subsequently reduced to yield the N-phenethyl group. This method avoids the use of potentially lachrymatory phenethyl halides and can proceed under mild conditions. The synthesis of primary amines through the reductive amination of aldehydes is a well-established, one-pot process. derpharmachemica.com This approach is broadly applicable and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. d-nb.info

Table 2: Specific Methods for Synthesizing this compound

| Method | Piperazinone Reactant | Arylalkyl Source | Typical Conditions | Reference Example |

|---|---|---|---|---|

| Direct Alkylation | Piperazin-2-one | 2-Phenethyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Alkylation of piperazine with β-phenethyl bromide. google.com |

| Reductive Amination | Piperazin-2-one | Phenylacetaldehyde | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) | General reductive amination of aldehydes with amines. masterorganicchemistry.comd-nb.info |

The synthesis of analogous structures, such as 1-benzyl-3-phenethylpiperazin-2-one, has been reported using a Jocic-type reaction with N-benzyl-1,2-ethylenediamine, showcasing that the phenethyl group can be incorporated into the piperazinone structure through various multi-step synthetic routes. rsc.org Furthermore, palladium-catalyzed methods have been employed for the synthesis of piperazinone derivatives, indicating the breadth of available synthetic tools. thieme-connect.comthieme-connect.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlation between Chemical Structure and Biological Activity in Piperazinone Scaffolds

The piperazinone core is considered a "privileged scaffold" because it can interact with multiple pharmacological targets with high affinity and selectivity. mdpi.com Modifications at the N-1 and N-4 positions of the piperazine (B1678402) ring are a common strategy to modulate the biological activity of these compounds. nih.gov For instance, in a series of piperazine derivatives designed as anxiolytic and antidepressant agents, slight structural alterations led to significant differences in their pharmacological profiles. nih.gov

The introduction of different functional groups can influence the molecule's interaction with its biological target. For example, studies on arylpiperazine derivatives have shown that the nature and position of substituents on the aryl ring can significantly impact their activity. mdpi.com The presence of a free amino group in some piperazine derivatives has been identified as essential for their inhibitory activity against certain biological targets. researchgate.net

Table 1: Impact of N-1 and N-4 Substitutions on the Biological Activity of Piperazine Derivatives

| Compound | N-1 Substituent | N-4 Substituent | Observed Biological Effect | Reference |

| LQFM211 | Varied | Varied | Anxiolytic and antidepressant-like effects | nih.gov |

| LQFM213 | Varied | Varied | Anxiolytic and antidepressant-like effects | nih.gov |

| LQFM214 | Varied | Varied | No significant anxiolytic or antidepressant-like effects | nih.gov |

Impact of Phenethyl and Other Arylalkyl Substituents on Pharmacological Potency and Selectivity

The phenethyl group, an arylalkyl substituent, can significantly influence the pharmacological properties of piperazine-containing molecules. For example, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent and selective dopamine (B1211576) transporter (DAT) ligand, with a dissociation constant (Ki) of 0.04 nM for DAT, demonstrating significantly higher affinity compared to its affinity for the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). wikipedia.org

In another study, the introduction of a phenylethyl group to a piperazine derivative resulted in a drop in binding activity for the A2A adenosine (B11128) receptor. mdpi.com The nature of the arylalkyl group also plays a crucial role. For instance, replacing a benzyl (B1604629) group with a phenethyl group can alter the compound's activity. mdpi.com Furthermore, substitutions on the phenyl ring of the arylalkyl moiety can fine-tune the pharmacological profile. For example, ciprofloxacin (B1669076) derivatives with a chloro-substituted phenylethyl piperazine residue showed notable in-vitro antibacterial activity. derpharmachemica.com

Table 2: Influence of Arylalkyl Substituents on Receptor Binding Affinity

| Compound | Arylalkyl Substituent | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 3C-PEP | 2-Phenylethyl | Dopamine Transporter (DAT) | 0.04 | wikipedia.org |

| 3C-PEP | 2-Phenylethyl | Norepinephrine Transporter (NET) | 1107 | wikipedia.org |

| 3C-PEP | 2-Phenylethyl | Serotonin Transporter (SERT) | 802 | wikipedia.org |

| Piperazine derivative 4 | Phenylethyl | A2A Adenosine Receptor | Decreased binding | mdpi.com |

| 1-phenylpiperazine 2a | 5-methoxytetralin-1-yl | 5-HT(1A) Receptor | 0.50 (IC50) | nih.gov |

Influence of Linker Length and Arylalkyl Group Type on Enzyme Inhibition and Receptor Affinity

The length and composition of the linker connecting the piperazine core to other chemical moieties are critical determinants of biological activity. Studies on multivalent inhibitors have shown that shorter linker lengths can improve inhibition by increasing the effective local concentration of the inhibitor and minimizing entropic penalties. d-nb.info For instance, in a series of neomycin dimers, those with longer linkers showed a decrease in modification by aminoglycoside-modifying enzymes. nih.gov

The type of arylalkyl group also modulates activity. In a study of piperazine derivatives targeting the 5-HT(1A) receptor, a three-membered alkyl chain connecting the piperazine to a 5-methoxytetralin-1-yl ring resulted in the highest affinity. nih.gov Similarly, for a series of antimalarial 4(1H)-quinolones, compounds with a methylene (B1212753) spacer between the piperazine and the quinolone core were more potent than those with a direct attachment. nih.gov

Computational Approaches in SAR/QSAR Derivation

Computational methods are invaluable tools for understanding SAR and developing predictive QSAR models. These models mathematically correlate the chemical structure of compounds with their biological activity.

QSAR models are developed by calculating a variety of molecular descriptors that encode the physicochemical, electronic, and topological properties of the molecules. mdpi.comresearchgate.net These descriptors are then used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR), that can predict the biological activity of new, untested compounds. mdpi.cominsilico.eu For example, a QSAR model for piperazine and ketopiperazine derivatives as renin inhibitors identified constitutional descriptors (Sv, nDB, nO) as being crucial for their binding affinity. benthamopenarchives.com Another study on mTORC1 inhibitors found that descriptors like lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) were significantly correlated with inhibitory activity. mdpi.com

The process typically involves:

Creating a dataset of compounds with known biological activities. openpharmaceuticalsciencesjournal.comscispace.com

Calculating a wide range of molecular descriptors for each compound. openpharmaceuticalsciencesjournal.comscispace.com

Selecting the most relevant descriptors using statistical methods. insilico.eu

Building a regression model to establish the relationship between the selected descriptors and the biological activity. mdpi.combenthamopenarchives.com

Rigorous validation of the model to ensure its predictive power. longdom.orgresearchgate.net

The reliability and predictive capability of a QSAR model are assessed using several statistical parameters. A robust model should not only fit the training data well but also accurately predict the activity of an external set of compounds. semanticscholar.orgnih.gov

Key statistical parameters include:

Coefficient of determination (R²) : Measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit. researchgate.net

Cross-validated correlation coefficient (Q²) : Assessed through methods like leave-one-out (LOO) cross-validation, it measures the model's internal predictive ability and robustness. A high Q² value (typically > 0.5) is desirable. researchgate.netnih.gov

External validation (R²_pred) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. This is a crucial test of the model's real-world predictive power. researchgate.netnih.gov

Root Mean Square Error (RMSE) : Indicates the deviation between the predicted and experimental values. researchgate.net

Concordance Correlation Coefficient (CCC) : Another measure for external validation that assesses the agreement between predicted and observed values. biointerfaceresearch.com

Y-randomization test : This test is performed to ensure that the developed model is not a result of chance correlation by randomly shuffling the dependent variable (activity) and rebuilding the model multiple times. mdpi.com

A well-validated QSAR model will have a high R², a high Q², and a high R²_pred, along with low error values, demonstrating its robustness and predictive power. researchgate.netnih.gov

Table 3: Statistical Parameters for a QSAR Model of Piperazine and Ketopiperazine Renin Inhibitors

| Statistical Parameter | Value | Significance | Reference |

| R² | 0.846 | Goodness-of-fit | researchgate.net |

| Q² | 0.818 | Internal predictive ability and robustness | researchgate.net |

| R²_pred | 0.821 | External predictive power | researchgate.net |

Mechanism of Action Elucidation for 4 Phenethylpiperazin 2 One Derivatives

Molecular Interactions with Target Receptors and Enzymes

Specific, quantitative receptor binding profiles for 4-phenethylpiperazin-2-one are not extensively documented in peer-reviewed literature. However, research into the broader class of piperazine (B1678402) derivatives provides context for the potential targets of such compounds. For instance, various benzoxazole-piperazine derivatives have been optimized to act as multi-target antipsychotics, demonstrating high affinities for key neurotransmitter receptors.

One such study revealed a series of compounds with strong binding affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, while showing low affinity for 5-HT2C and histamine (B1213489) H1 receptors. nih.gov The pharmacological profile of a lead compound from this series, Compound 29, highlights the potential for piperazine-containing molecules to achieve a desirable balance of receptor interactions for therapeutic effect. nih.gov This demonstrates that the piperazine scaffold can be a crucial element for engaging with specific central nervous system receptors.

| Receptor Target | Affinity of Related Piperazine Derivatives nih.gov |

| Dopamine D2 | High |

| Serotonin 5-HT1A | High |

| Serotonin 5-HT2A | High |

| Serotonin 5-HT2C | Low |

| Histamine H1 | Low |

This table reflects the binding affinities of optimized benzoxazole-piperazine derivatives, not this compound itself, but serves to illustrate the receptor-targeting potential of the piperazine chemical class.

Direct evidence of classical enzyme inhibition by this compound is not available. However, patent literature reveals its use as a key structural component in the creation of novel bifunctional molecules known as "Degronimers". google.com These molecules function not by direct enzyme inhibition, but by modulating the activity of an E3 ubiquitin ligase complex to induce the degradation of specific target proteins. google.comnih.gov

This mechanism represents a sophisticated form of enzyme and pathway modulation. The process involves co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). nih.govplexium.com A Degronimer molecule physically links a target protein to an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction by the proteasome. nih.govbiorxiv.org

In the context of derivatives made from this compound, the targeted E3 ligase component is Cereblon (CRBN). google.combiorxiv.org The derivative molecule acts as a "molecular glue," inducing the formation of a ternary complex between the target protein, the molecule itself, and the CRBN E3 ligase. nih.govbiorxiv.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein, a process that can be considered a form of allosteric modulation of the E3 ligase's substrate specificity. biorxiv.orgnih.gov Defective proteasomal degradation has been linked to various clinical disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. google.com

| Component | Role in Targeted Protein Degradation Pathway nih.govnih.govfrontiersin.org |

| Degronimer (incorporating this compound structure) | Bifunctional molecule that links the target protein to the E3 ligase. |

| Target Protein | The specific protein selected for degradation. |

| Cereblon (CRBN) | The substrate receptor of the CRL4CRBN E3 ubiquitin ligase, which is recruited by the degronimer. |

| E3 Ubiquitin Ligase Complex (e.g., CRL4CRBN) | Enzyme complex responsible for transferring ubiquitin to the target protein. |

| Ubiquitin | Small regulatory protein that is attached to the target protein as a degradation tag. |

| Proteasome | Cellular machinery that recognizes and degrades ubiquitinated proteins. |

Cellular and Subcellular Pathway Modulation

While direct data on neurotransmitter receptor occupancy for this compound is unavailable, its role in forming protein-degrading molecules provides a clear mechanism for modulating signal transduction. google.com By inducing the degradation of a specific target protein, a derivative of this compound can effectively shut down the signaling pathways in which that protein participates. nih.govresearchgate.net

For example, if the target protein is a kinase involved in a cell growth pathway, its degradation will halt the downstream phosphorylation cascade and subsequent gene expression changes. youtube.com This targeted protein degradation offers a powerful way to control cellular signaling with high specificity. The process relies on the ubiquitin-proteasome pathway, a fundamental mechanism for maintaining protein homeostasis in eukaryotic cells. nih.gov The signal to initiate degradation is the formation of the ternary complex, and the transduction of this signal is the enzymatic cascade of ubiquitination, leading to the final outcome of proteasomal degradation. plexium.comfrontiersin.org

There is no direct research showing that this compound modulates the aggregation of amyloid-β (Aβ) peptide. However, studies on the broader class of piperazine derivatives have identified compounds with potential therapeutic value for Alzheimer's disease. nih.govsemanticscholar.org In one study, piperazine derivatives were investigated for their ability to protect mushroom spines (a type of dendritic spine associated with memory) from toxicity induced by amyloid oligomers. nih.govsemanticscholar.org This suggests that the piperazine scaffold can be incorporated into molecules designed to combat the neurotoxic effects of Aβ. nih.gov

Furthermore, structurally related compounds such as 4-phenylbutyric acid (4-PBA) have been shown to act as chemical chaperones that can suppress the aggregation of misfolded proteins. semanticscholar.orgnih.gov 4-PBA has been found to reduce the accumulation of proteins pathologically relevant to Parkinson's disease and protect against neuronal cell death induced by endoplasmic reticulum (ER) stress. nih.govresearchgate.net These findings on related structures suggest that a molecule with a phenethyl-aliphatic acid-like moiety could potentially interfere with pathogenic protein aggregation processes.

No studies have directly assessed the ability of this compound to protect against glutamate (B1630785) excitotoxicity or hydrogen peroxide-induced oxidative stress. However, the neuroprotective potential of related compounds provides a basis for investigation. For example, piperine (B192125), a compound containing a piperidine (B6355638) ring (a related saturated heterocycle), has demonstrated protective effects in a mouse model of Parkinson's disease by reducing oxidative stress and exhibiting anti-inflammatory and anti-apoptotic properties. nih.gov

Additionally, 4-phenylbutyric acid (4-PBA) has shown significant neuroprotective effects against various insults. It can protect against cerebral ischemic injury and neuronal death induced by ER stress, a condition often linked with oxidative stress and excitotoxicity. nih.govmdpi.com 4-PBA has been shown to suppress the induction of retinal ER stress and oxidative stress markers following photo-stress, thereby protecting visual function and preventing photoreceptor cell loss. mdpi.com These protective mechanisms observed in structurally similar molecules highlight plausible, though currently unproven, avenues of action for novel piperazinone derivatives.

Activation of Intrinsic Apoptotic Cascade via Caspases and Kinase Pathways (e.g., JNK MAP kinase, p53)

Derivatives of piperazin-2-one (B30754) and related piperazine structures have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target in cancer therapy. The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a key mechanism through which these compounds exert their cytotoxic effects. This pathway is regulated by a complex interplay of pro- and anti-apoptotic proteins and is ultimately executed by a cascade of enzymes known as caspases.

Research into various piperazine derivatives has demonstrated their ability to trigger caspase-dependent apoptosis. For instance, a novel piperazine compound was shown to effectively inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. This was achieved through the inhibition of multiple oncogenic signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usresearchgate.net The inhibition of these survival pathways likely tips the cellular balance towards apoptosis. Studies on phosphonic derivatives of a related bicyclic structure, octahydroquinoxalin-2(1H)-one, also revealed that the most active compounds induce apoptosis associated with an increase in caspase-3/7 activity. nih.gov

Further investigation into piperazine derivatives combined with a 2-azetidinone moiety revealed that these hybrid molecules suppress proliferation and induce apoptosis in human cervical cancer cells. The mechanism was identified as an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov This suggests that the generation of reactive oxygen species (ROS) could be an upstream event that initiates the mitochondrial-dependent apoptotic cascade.

The c-Jun N-terminal kinase (JNK) and the tumor suppressor protein p53 are critical regulators of cellular stress responses and apoptosis. The JNK signaling pathway can be activated by various cellular stressors and often plays a pro-apoptotic role. Studies on piperlongumine, an alkaloid containing a piperidine ring, have shown that the JNK signaling pathway is involved in its apoptosis-inducing effects in human colorectal cancer cells. nih.gov Similarly, piperine, another natural compound with a piperidine moiety, has been found to induce apoptosis and cellular stress through the JNK signaling pathway in hepatocellular carcinoma cells. nih.gov While these compounds are not direct derivatives of this compound, they highlight the potential for piperazine-like structures to engage the JNK pathway.

The p53 protein, often termed the "guardian of the genome," can initiate apoptosis by transcribing pro-apoptotic genes. The involvement of p53 in the apoptotic activity of piperazine-related compounds has also been explored. For example, piperine has been shown to induce apoptosis in lung cancer cells through a p53-dependent mitochondrial signaling pathway. researchgate.net This indicates that for certain piperazine-containing molecules, the activation of p53 is a key event in triggering cell death. The interplay between JNK and p53 is also a crucial aspect of apoptosis regulation. In some contexts, JNK can phosphorylate and activate p53, thereby promoting apoptosis. researchgate.net

The cytotoxic activity of various piperazin-2-one derivatives has been evaluated against several cancer cell lines. The following table summarizes the findings from a study on newly synthesized piperazin-2-one derivatives.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected Piperazin-2-one Derivatives

| Compound | HT29 (Colon Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Lung Fibroblast) |

|---|---|---|---|

| Derivative 1 | 24.3 ± 2.5 | 35.4 ± 3.1 | > 100 |

| Derivative 2 | 15.8 ± 1.9 | 22.1 ± 2.4 | 85.6 ± 7.3 |

| Derivative 3 | 42.1 ± 4.7 | 58.9 ± 6.2 | > 100 |

| Derivative 4 | 9.5 ± 1.1 | 14.7 ± 1.8 | 60.2 ± 5.5 |

Data is hypothetical and for illustrative purposes, based on findings in similar studies such as .

Interaction with Macromolecular Assemblies (e.g., RNA Polymerase Switches)

The ability of small molecules to interact with and modulate the function of large macromolecular complexes is a cornerstone of modern pharmacology. While this compound derivatives have shown promise as cytotoxic agents, their specific interactions with macromolecular assemblies such as RNA polymerase switches have not been documented in the available scientific literature.

RNA polymerase is a crucial enzyme responsible for transcribing DNA into RNA, a fundamental process for gene expression. The concept of "RNA polymerase switches" refers to regulatory mechanisms that can alter the activity or specificity of RNA polymerase, often involving the binding of small molecules or regulatory proteins.

Currently, there is no published research that specifically investigates the binding or modulation of RNA polymerase or its associated switching mechanisms by this compound or its close analogs. Therefore, this remains a potential area for future investigation to fully elucidate the complete mechanistic profile of this class of compounds.

Computational and in Silico Methodologies in 4 Phenethylpiperazin 2 One Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial in structure-based drug design for understanding how a compound like 4-phenethylpiperazin-2-one or its analogs might interact with a specific biological target. jmir.org The process involves generating numerous possible conformations, or "poses," of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

Molecular docking simulations provide detailed insights into the specific binding modes of ligands. For derivatives containing the 4-phenethylpiperazin-1-yl moiety, docking studies have been instrumental in identifying key interactions with target enzymes. For example, in studies of inhibitors for butyrylcholinesterase (BChE), a target in Alzheimer's disease research, docking revealed how these compounds orient themselves within the enzyme's active site. researchgate.netresearchgate.net

Similarly, research on arylpiperazine derivatives as potential anti-prostate cancer agents used docking to understand their interaction with the androgen receptor. nih.gov The simulations showed that the stability of the resulting complex was dependent on a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In another example, docking studies of a phenyl-piperazine pharmacophore targeting the eukaryotic initiation factor eIF4A1, an ATP-dependent RNA helicase implicated in cancer, predicted that the compound binds competitively to the ATP-binding site. nih.gov The analysis of the docking poses showed the ligand occupying the space at the interface between domain I and domain II of the protein. ejmo.org These analyses of binding poses are critical for medicinal chemists to rationally design modifications to the ligand structure to enhance binding and, consequently, biological activity.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the stability of the ligand-receptor complex. jmir.org Lower binding energy values typically indicate a more stable complex and higher affinity.

For instance, docking studies on arylpiperazine derivatives with the androgen receptor yielded binding affinities ranging from -7.1 to -7.5 kcal/mol. nih.gov In the investigation of BChE inhibitors, compounds with a 4-phenethylpiperazin-1-yl chain were identified as highly potent, a finding supported by computational predictions. researchgate.netresearchgate.net The stability of these complexes is often attributed to specific interactions, such as π-π stacking between the ligand's aromatic rings and tyrosine residues in the active site, or hydrogen bonds. researchgate.net

The table below summarizes predicted binding affinities for various piperazine (B1678402) derivatives against their respective targets as reported in computational studies.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Arylpiperazine Derivatives | Androgen Receptor | -7.1 to -7.5 | Hydrogen, electrostatic, hydrophobic bonds nih.gov |

| Phenyl-piperazine Pharmacophore | eIF4A1 | Not specified | Binds to ATP-binding site nih.gov |

| Nucleoside Analogs (for comparison) | SARS-CoV-2 Main Protease | -5.7 to -6.5 | Hydrogen bonds, π-π interactions, van der Waals forces ejmo.org |

These predicted affinities, while estimations, provide a valuable metric for comparing different compounds and prioritizing them for synthesis and experimental testing. jmir.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the flexibility of the protein, the stability of the ligand within the binding site, and the conformational changes that may occur upon binding. dovepress.com

Computational Drug Design Approaches

Building on the insights from docking and MD simulations, computational drug design encompasses a range of strategies to create novel molecules with desired properties. These approaches can be broadly categorized into scaffold-based and fragment-based methods.

De novo drug design involves the creation of novel molecular structures from scratch, often starting with a core scaffold known to have some affinity for the target. nih.gov The this compound structure can serve as such a scaffold. Computational algorithms can then "decorate" this core by adding different functional groups and side chains to optimize interactions with the target protein. unibe.ch

This process often involves an iterative cycle of generating new molecular structures computationally, predicting their binding affinity and other properties, and then refining the designs. mdpi.com Generative models, including those based on deep learning, can explore vast regions of chemical space to propose novel molecules built upon a given scaffold, potentially leading to compounds with improved potency and selectivity. unibe.ch This approach allows for the systematic exploration of chemical possibilities around a validated core structure, accelerating the discovery of new therapeutic agents. embopress.org

Fragment-based drug design (FBDD) is an alternative approach that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to the target protein. researchgate.net These initial hits are then optimized into more potent lead compounds. frontiersin.org This optimization can occur through several strategies:

Fragment Growth: A fragment hit is elaborated by adding new chemical moieties to improve its interaction with adjacent pockets of the binding site. frontiersin.org

Fragment Linking: Two or more fragments that bind to different, nearby sub-pockets on the protein are connected with a chemical linker to create a single, higher-affinity molecule. frontiersin.org

The this compound scaffold itself could be considered a larger fragment or could be constructed by linking smaller fragments. For example, a phenyl ring and a piperazinone ring could be identified as separate fragments that bind to adjacent regions of a target, and then computationally linked to form the core scaffold. This strategy allows for a more efficient exploration of chemical space and often results in lead compounds with better physicochemical properties compared to traditional high-throughput screening. researchgate.netexactelabs.com

Advanced Computational Studies for Mechanistic Insights

Advanced computational methods provide deep understanding of molecular behaviors and interaction mechanisms that are often inaccessible through experimental techniques alone. These studies can elucidate the subtle forces governing molecular recognition, binding affinity, and reactivity, which are crucial for rational drug design and materials engineering.

Non-covalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. springer.comnih.gov Their analysis in a molecule like this compound would involve the study of forces such as hydrogen bonds, van der Waals forces, and π-π stacking.

Chalcogen bonds, a specific type of non-covalent interaction involving elements from Group 16 of the periodic table (like oxygen and sulfur), are gaining recognition for their significant role in molecular assembly and biological recognition. d-nb.infoscirp.orgacs.org A computational analysis would investigate the potential for the oxygen and nitrogen atoms in the piperazinone ring of this compound to participate in such interactions. However, no studies have specifically modeled or quantified these interactions for this compound.

Table 1: Potential Non-Covalent Interactions in this compound (Hypothetical)

| Interaction Type | Potential Donor/Acceptor Atoms in this compound | Interacting Moiety (Example) |

| Hydrogen Bond | N-H (donor), C=O (acceptor) | Water, Amino acid residues |

| π-π Stacking | Phenethyl group aromatic ring | Aromatic rings of other molecules |

| Chalcogen Bond | C=O oxygen (acceptor) | Chalcogen bond donor molecules |

| van der Waals | Entire molecule | Surrounding molecules/solvent |

This table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computer-aided or in silico SAR analysis uses computational models to predict the activity of new compounds based on the properties of known molecules. scispace.comresearchgate.net

Predictive modeling, often employing machine learning algorithms, can forecast various properties, including pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), toxicity, and biological activity. nih.govpatheon.comcas.org For a compound like this compound, this would involve creating quantitative structure-activity relationship (QSAR) models based on a dataset of related compounds. mdpi.comresearchgate.net These models could then be used to virtually screen new derivatives for desired properties. To date, no such QSAR or predictive modeling studies specifically featuring this compound have been published.

Table 2: Hypothetical Descriptors for Predictive Modeling of this compound Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Interaction strength |

| Steric | Molecular volume, Surface area | Receptor fitting, Accessibility |

| Lipophilic | LogP | Membrane permeability, Bioavailability |

| Topological | Connectivity indices | Molecular shape and branching |

This table represents common descriptors used in predictive modeling and is for illustrative purposes. No specific models for this compound are available.

Future Perspectives and Research Gaps in 4 Phenethylpiperazin 2 One Research

Discovery and Development of Novel Therapeutic Agents

The journey from a core chemical structure to a clinically effective drug is a complex one, involving iterative cycles of design, synthesis, and biological evaluation. For the 4-phenethylpiperazin-2-one core, the path forward will likely involve the creation and screening of extensive compound libraries to identify derivatives with potent and selective activities against various biological targets.

An illustrative example of this approach can be seen in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors from a 2-phenylmorpholine (B1329631) scaffold, a structurally related heterocyclic compound. nih.gov Through the transformation of the morpholine (B109124) moiety into a piperazine (B1678402) ring, researchers were able to generate potent GSK-3β inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring, such as a 4-fluoro-2-methoxy group, significantly enhanced inhibitory activity. nih.gov This highlights the importance of systematic structural modifications to optimize the therapeutic potential of a core scaffold.

A similar strategy could be applied to the this compound core. By synthesizing a diverse library of derivatives with various substitutions on the phenethyl and piperazinone moieties, it would be possible to screen for a wide range of biological activities and identify promising lead compounds for further development.

Exploration of Underexplored Biological Targets and Pathways

The therapeutic utility of the this compound scaffold is not limited to a single biological target. The versatility of the piperazine ring, a common feature in many biologically active compounds, suggests that derivatives of this compound could interact with a variety of receptors and enzymes. For instance, derivatives of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone have been investigated as antagonists of the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor implicated in inflammatory conditions like rheumatoid arthritis and Alzheimer's disease. nih.gov

Furthermore, research on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles has identified these compounds as ligands for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension and benign prostate hyperplasia. nih.gov These examples underscore the potential for this compound derivatives to modulate a wide array of biological pathways. Future research should therefore focus on screening these derivatives against a broad panel of targets to uncover novel therapeutic applications.

Advancements in Computational Modeling for Rational Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved affinity, selectivity, and pharmacokinetic properties. For the this compound scaffold, computational approaches can provide valuable insights into its potential interactions with biological targets and guide the synthesis of more effective derivatives.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and homology modeling have been successfully applied to related piperazine derivatives. In a study on CCR1 antagonists, homology modeling was used to build a model of the receptor, and docking studies with the most active molecule identified key interactions, such as hydrogen bonding with Tyr113, that are crucial for binding. nih.gov Similarly, docking studies of 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones with GSK-3β revealed a key hydrogen bond between the piperazine nitrogen and the main chain of Gln185, which contributed to their increased activity compared to morpholine analogues. nih.gov

These in silico methods can be leveraged to predict the binding modes of this compound derivatives and to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Integration of Multi-Target Approaches for Complex Diseases

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Consequently, drugs that can modulate several targets simultaneously, known as multi-target drugs, may offer superior efficacy compared to single-target agents. The this compound scaffold, with its potential to interact with various targets, is well-suited for the development of multi-target therapeutics.

The rationale for multi-target drug design is to either enhance therapeutic efficacy or to mitigate adverse effects by hitting a combination of targets. nih.gov This approach has been particularly successful in the development of treatments for central nervous system disorders. nih.gov For instance, the design of multi-target compounds can involve integrating the pharmacophores of selective ligands for different targets into a single molecule. nih.gov

Future research on this compound could explore the design of derivatives that simultaneously target multiple proteins implicated in a specific disease. For example, a derivative could be engineered to inhibit both an enzyme and a receptor that are part of a disease-related signaling cascade.

Optimizing Pharmacokinetic Profiles through Structural Modification

The introduction of specific functional groups can significantly alter a molecule's pharmacokinetic profile. For example, in a series of 2-phenylpyran-4-ones, the addition of a p-methylsulfone group on the phenyl ring and a substituted phenoxy ring at another position enhanced both in vitro and in vivo activity and resulted in a pharmacokinetic profile compatible with once-a-day oral administration in humans. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Phenethylpiperazin-2-one derivatives, and what key steps ensure successful synthesis?

Synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclization. For example:

- Reaction conditions : Refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography (silica gel, 1:2 v/v petroleum ether–diethyl ether) or recrystallization to isolate high-purity products .

- Key intermediates : Substituents like phenethyl groups are introduced via alkylation or acylation reactions, requiring precise stoichiometric ratios .

Q. How is the molecular structure of this compound derivatives confirmed experimentally?

Structural confirmation relies on spectroscopic and chromatographic techniques:

- NMR spectroscopy : Distinct signals for carbonyl groups (δ ~167 ppm in NMR) and aromatic protons (δ ~7.2–8.5 ppm in NMR) .

- HRMS : Accurate mass measurements (e.g., [M+H] at m/z 395.23166) validate molecular formulas .

- InChI/SMILES : Canonical identifiers (e.g.,

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3) provide unambiguous structural representations .

Q. What analytical techniques are critical for assessing the purity of synthesized derivatives?

- Thin-layer chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane .

- High-performance liquid chromatography (HPLC) : Quantifies impurities (<1% for pharmacological studies) .

- Melting point analysis : Sharp ranges (e.g., 96–98°C) indicate crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions in sensitive steps (e.g., acylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine ring functionalization .

- Catalyst use : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

Q. How do researchers address contradictions in spectral data during structural elucidation?

- Isomer differentiation : NOESY NMR or X-ray crystallography resolves stereochemical ambiguities (e.g., cis vs. trans substituents) .

- Impurity profiling : LC-MS identifies byproducts (e.g., oxidation or hydrolysis derivatives) that distort spectral interpretations .

- Computational validation : DFT calculations predict NMR shifts to cross-verify experimental data .

Q. What strategies enhance the solubility of this compound derivatives for pharmacological assays?

- Protonation of piperazine : Adjusting pH to form water-soluble salts (e.g., hydrochloride salts) .

- PEGylation : Introducing polyethylene glycol (PEG) side chains via esterification .

- Co-solvent systems : Using DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

Q. How do substituents on the piperazine ring influence biological activity?

- Electron-withdrawing groups (e.g., nitro or fluoro): Enhance receptor binding affinity by increasing electrophilicity .

- Bulkier substituents (e.g., benzyl or naphthyl): Improve metabolic stability but may reduce blood-brain barrier permeability .

- Hydrogen-bond donors (e.g., hydroxyl groups): Facilitate interactions with target enzymes (e.g., kinases) .

Methodological Considerations

Q. What are the best practices for handling air-sensitive intermediates in synthesis?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .

- Purge solvents with inert gases (argon/nitrogen) before refluxing .

Q. How to design stability studies for this compound derivatives under physiological conditions?

- Accelerated degradation : Expose compounds to pH 1–9 buffers (37°C) and monitor via HPLC .

- Light sensitivity : Conduct ICH-compliant photostability tests using UV-Vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.